(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine
Brand Name: Vulcanchem
CAS No.: 1269835-58-6
VCID: VC2960208
InChI: InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1
SMILES: CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Molecular Formula: C11H12F3NO3
Molecular Weight: 263.21 g/mol

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

CAS No.: 1269835-58-6

Cat. No.: VC2960208

Molecular Formula: C11H12F3NO3

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine - 1269835-58-6

Specification

CAS No. 1269835-58-6
Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
IUPAC Name (2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1
Standard InChI Key AYWWOOCNIXIIJO-SNVBAGLBSA-N
Isomeric SMILES C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
SMILES CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Canonical SMILES CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N

Introduction

Chemical Structure and Properties

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine belongs to the class of α,α-disubstituted amino acids, featuring both a methyl group and a side chain at the alpha position, along with a trifluoromethoxy (-OCF3) group at the para position of the phenyl ring. The compound maintains (R) stereochemistry at the alpha carbon, which significantly influences its biological activity and applications in peptide chemistry.

Basic Physical and Chemical Properties

Based on structural similarities to related compounds, the physical and chemical properties of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine can be inferred:

PropertyValueNotes
Molecular FormulaC₁₁H₁₂F₃NO₃Contains trifluoromethoxy group
Molecular Weight263.22 g/molComparable to 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (CAS: 1706428-65-0)
AppearanceWhite to off-white solidTypical for crystalline amino acids
SolubilityLimited in water; better in polar organic solventsCommon for fluorinated amino acids
Melting Point~190-210°C (estimated)Based on similar fluorinated amino acids
pKa~2.2 (α-COOH)Comparable to α-methyl-phenylalanine derivatives

The trifluoromethoxy group significantly impacts the compound's properties, including increased lipophilicity, metabolic stability, and unique electronic properties compared to non-fluorinated analogues .

Stereochemistry

The (R) configuration at the alpha carbon represents a critical feature of this compound. This stereochemistry is opposite to naturally occurring L-amino acids (which have the S configuration at the alpha carbon), giving the molecule distinct conformational properties when incorporated into peptides .

Synthesis Methods

The synthesis of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine presents specific challenges due to the need for stereoselective formation of the quaternary alpha carbon center. Several approaches have been developed for synthesizing similar compounds.

Optical Resolution Strategies

Another common approach involves the synthesis of racemic α-methyl-4-(trifluoromethoxy)phenylalanine followed by resolution:

Resolution MethodAdvantagesDisadvantages
(R)-BINOL estersHigh optical purityRequires additional steps
Enzymatic resolutionHigh selectivitySubstrate specific
Chiral chromatographyDirect separationCan be costly at scale

"The optical resolution of racemates using (R)-1,1'-bi-2-naphthol {(R)-BINOL} esters gave optically active α-trifluoromethylated α,α-disubstituted α-amino acids, such as α-trifluoromethylalanine (αCF₃Ala), α-trifluoromethylleucine (αCF₃Leu), and α-trifluoromethylphenylalanine (αCF₃Phe)" .

Applications in Pharmaceutical Research

Peptide Modifications

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine serves as a valuable building block in peptide chemistry, where its incorporation can induce specific conformational changes:

"Optically active (R)- or (S)-αCF₃Ala was incorporated into the L-Leu-based pentapeptides, and their preferred conformation in solution and in the crystal state was studied by Fourier transform infrared (FT-IR) absorption, nuclear Overhauser effect spectroscopy (NOESY) NMR, and circular dichroism (CD) spectra, as well as X-ray crystallographic analysis" .

The alpha-methyl group restricts conformational flexibility, often promoting helical secondary structures, while the trifluoromethoxy group enhances metabolic stability and membrane permeability .

Medicinal Chemistry Applications

The compound represents an important structural element in drug design:

AdvantageMechanismApplication
Enhanced metabolic stabilityCF₃O group blocks oxidationExtended half-life pharmaceuticals
Increased lipophilicityHydrophobic CF₃O groupImproved membrane permeability
Conformational restrictionα-methyl groupStabilized bioactive conformations
Unique binding propertiesElectronic effects of CF₃OSelective receptor interactions

These properties make it suitable for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Analytical Characterization

¹⁹F NMR Spectroscopy

The trifluoromethoxy group provides a valuable spectroscopic handle for ¹⁹F NMR studies. This technique offers significant advantages for studying molecular interactions:

"In-cell ¹⁹F NMR methodology has been proved as a practical tool for investigating the conformations, dynamics and interactions of biomacromolecules... addressing challenges faced by conventional heteronuclear NMR experiments on structured proteins, such as severe line broadening, low signal-to-noise ratio, and background signals" .

The characteristic chemical shift of the -OCF₃ group (typically around -58 ppm) provides a well-resolved signal that is sensitive to the local chemical environment, making it useful for protein conformation studies .

Mass Spectrometry

The compound displays characteristic fragmentation patterns in mass spectrometry, with the trifluoromethoxy group providing distinctive fragment ions that aid in identification and quantification in complex biological matrices.

Biological Properties

Conformational Effects

When incorporated into peptides, (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine influences the secondary structure in predictable ways:

"Both L-Leu-based peptides with (R)- or (S)-αCF₃Ala formed right-handed 3₁₀-helical structures. Both peptide-backbones at the N-terminal residues 1–3 were very similar, but the φ and ψ torsion angles of residues 4 and 5 between peptides with (R)- or (S)- αCF₃Ala were different" .

This conformational control is valuable for designing peptides with specific three-dimensional structures and biological activities.

Current Research and Future Directions

Peptide-Based Catalysts

Recent research has explored the incorporation of fluorinated phenylalanine derivatives into peptide catalysts:

"We have developed a robust and scalable route to access trifluoromethyl ketone-functionalized phenylalanine derivatives and analogues for studies in dioxirane-mediated oxidations" .

Such catalysts demonstrate potential in selective oxidation reactions, with the fluorinated group enhancing catalyst stability and activity.

¹⁹F NMR Probes for Protein Studies

The development of fluorinated amino acids as spectroscopic probes continues to advance:

"In vitro, ¹⁹F NMR methodology is preferably selected as a complementary and straightforward method for unveiling the conformations, dynamics, and interactions of biological molecules" .

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine's unique spectroscopic properties make it a promising candidate for such applications.

Peptide Therapeutics

The compound shows potential for developing peptide-based drugs with improved pharmacokinetic properties:

"Nagase provides unique α-mono substituted and α,α-disubstituted unnatural amino acids which open new avenues for designing drug candidates" .

The combination of metabolic stability, conformational control, and unique binding properties makes it valuable for next-generation peptide therapeutics.

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